4-Bromo Substituent Enables Downstream Cross-Coupling Reactions Unavailable to the Parent Scaffold
The 4-bromo substituent is a required functional handle for efficient Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions that install diverse aryl and heteroaryl groups at the 4-position of the thieno[2,3-c]pyridine scaffold . The parent compound, thieno[2,3-c]pyridine-2-carboxylic acid, lacks this halogen handle and therefore cannot undergo such coupling reactions directly . This functionalization step is critical for generating libraries of analogs for structure-activity relationship (SAR) exploration in kinase inhibitor programs [1].
| Evidence Dimension | Reactivity toward Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Reactive; 4-Br serves as leaving group for Suzuki/Stille couplings |
| Comparator Or Baseline | Thieno[2,3-c]pyridine-2-carboxylic acid: Unreactive; lacks halogen handle |
| Quantified Difference | Qualitative difference: Reactive vs. Unreactive |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF or DMF) |
Why This Matters
This difference directly impacts synthetic route design: procurement of the brominated analog is mandatory for any project requiring 4-aryl/thio/amino diversification.
- [1] George, D. M., et al. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 4952-4955. View Source
